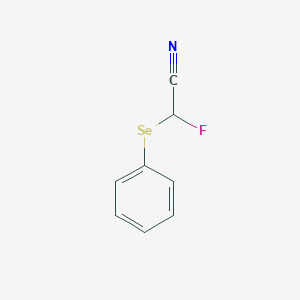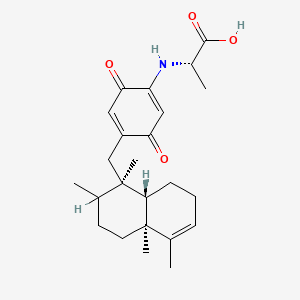![molecular formula C16H30O B14274752 [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane CAS No. 137438-48-3](/img/structure/B14274752.png)
[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butenyl group and a hexyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane typically involves the reaction of cyclohexane with a butenyl halide and a hexyloxy halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides or amines replace the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In the context of anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a hexyloxy group.
Cyclohexylbutene: Similar structure but without the hexyloxy group.
Hexylcyclohexane: Similar structure but with a hexyl group instead of a hexyloxy group.
Uniqueness
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is unique due to the presence of both a butenyl group and a hexyloxy group, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propiedades
Número CAS |
137438-48-3 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
1-hexoxybut-3-enylcyclohexane |
InChI |
InChI=1S/C16H30O/c1-3-5-6-10-14-17-16(11-4-2)15-12-8-7-9-13-15/h4,15-16H,2-3,5-14H2,1H3 |
Clave InChI |
IXUSPKQZUXWWDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(CC=C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


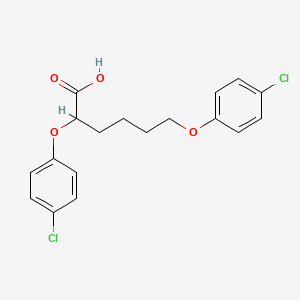
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)

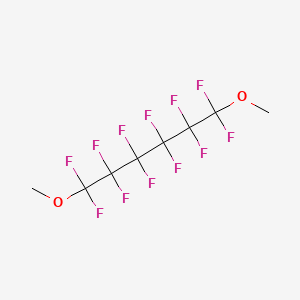
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
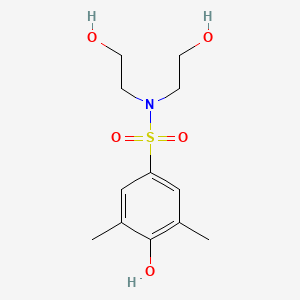
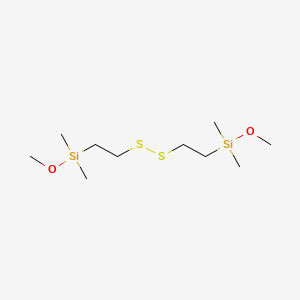
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
